Bienvenue dans la boutique en ligne BenchChem!

Cinnolin-3-amine

Immuno-oncology Kinase inhibition HPK1

Cinnolin-3-amine is the Genentech-patented core scaffold for HPK1 kinase inhibitors targeting anti-tumor immunity. Unlike positional isomers, the 3-amine enables unique dual N(1)/N(2) quaternization and position-specific diazotization—critical for triazolocinnoline library synthesis inaccessible via 4-aminocinnoline or quinoline analogs. Its defined H-bonding (1 donor, 3 acceptors), favorable fragment metrics (MW 145.16, XLogP 1.0, PSA 51.8 Ų), and strain-specific antibacterial QSAR make it irreplaceable for kinase fragment screening and SAR campaigns. Procure ≥97% purity to align with patent-validated chemical matter and ensure reproducible derivatization.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 17372-79-1
Cat. No. B183375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-3-amine
CAS17372-79-1
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=N2)N
InChIInChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11)
InChIKeyDKJAESIQEOLWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-3-amine (CAS 17372-79-1): Technical Baseline and Compound Identity for Scientific Procurement


Cinnolin-3-amine (CAS 17372-79-1, also known as 3-aminocinnoline) is a heterocyclic aromatic amine with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . It belongs to the cinnoline family, a bicyclic N-heterocyclic scaffold consisting of a benzene ring fused to a pyridazine ring [1]. The compound possesses a polar surface area (PSA) of 51.8 Ų and a calculated XLogP of 1.0, with a melting point of 210 °C (decomposition) and a predicted boiling point of 359.8±34.0 °C at 760 mmHg [2]. It features one hydrogen bond donor (the primary amine at position 3) and three hydrogen bond acceptors (the two aza-nitrogens and the amine nitrogen), conferring defined hydrogen-bonding capacity that governs its intermolecular interactions [2]. The compound is commercially available for research use with typical purity specifications of 97%, and it serves as a versatile synthetic intermediate and a core pharmacophore for medicinal chemistry derivatization .

Cinnolin-3-amine (CAS 17372-79-1): Why Closest Heterocyclic Analogs Cannot Substitute in Target-Specific Applications


The cinnoline scaffold is structurally isomeric with other benzodiazine heterocycles—including quinoline (1-azanaphthalene), isoquinoline (2-azanaphthalene), phthalazine (2,3-benzodiazine), and quinazoline (1,3-benzodiazine)—yet these positional isomers exhibit fundamentally different electronic distributions, protonation behavior, and biological target engagement profiles [1]. Specifically, 3-aminocinnoline undergoes quaternization at both N(1) and N(2) positions, yielding two distinct methiodides, whereas its closest positional isomer, 4-aminocinnoline, protonates predominantly at N(1) alone—a regiochemical distinction that directly impacts molecular recognition in kinase ATP-binding pockets and other biological targets [1]. Furthermore, QSAR studies on cinnoline-3-carboxylic acid derivatives reveal that antibacterial activity against Gram-positive cocci, Gram-negative bacilli, and Gram-positive bacilli is governed by distinct physicochemical parameter sets for each bacterial class, indicating that even minor structural variations within the cinnoline series produce non-linear, target-specific potency shifts that cannot be predicted by simple analog interpolation [2]. Therefore, substituting cinnolin-3-amine with a structurally similar heterocycle (e.g., 4-aminocinnoline, 3-aminoquinoline, or 1-aminoisoquinoline) without direct comparative data introduces substantial risk of altered target engagement, divergent SAR, and irreproducible experimental outcomes. The quantitative evidence below establishes where cinnolin-3-amine exhibits verifiable differentiation meaningful for scientific selection.

Cinnolin-3-amine (CAS 17372-79-1): Quantitative Differentiation Evidence for Procurement Decision Support


Cinnolin-3-amine as an HPK1 Inhibitor Scaffold: Patent-Validated Target Differentiation Versus Unsubstituted Heterocyclic Analogs

Cinnolin-3-amine (3-aminocinnoline) has been specifically identified and claimed in Genentech patent applications as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling and a validated immuno-oncology target [1]. The patent explicitly describes 3-aminocinnoline as a compound that inhibits HPK1 and can be used to enhance immune response and treat HPK1-dependent disorders including cancer [1]. Critically, this HPK1 inhibitory activity is scaffold-specific: structurally isomeric heterocycles such as 4-aminocinnoline, 3-aminoquinoline, and 1-aminoisoquinoline are not claimed in this patent family for HPK1 inhibition, nor do they share the same binding mode at the HPK1 ATP-binding pocket. The cinnoline core with the 3-amino substitution provides a defined hydrogen-bonding geometry (one H-bond donor, three H-bond acceptors) that positions the scaffold for favorable interactions with the hinge region of HPK1 [2]. This target-specific validation establishes cinnolin-3-amine as a distinct chemical starting point for HPK1 inhibitor development that cannot be replicated by substituting quinoline, isoquinoline, or phthalazine analogs.

Immuno-oncology Kinase inhibition HPK1 Cancer immunotherapy

QSAR-Defined Antibacterial Differentiation: Cinnoline-3-carboxylic Acid Derivatives Show Strain-Specific Parameter Dependence

A QSAR analysis conducted on 15 cinnoline-3-carboxylic acid derivatives—which share the core cinnoline scaffold with cinnolin-3-amine—demonstrated that antibacterial activity is not uniform across bacterial classes but is governed by distinct physicochemical parameters for each microbial target [1]. The study compared structural variability and antibacterial potency against three bacterial categories: Gram-positive cocci, Gram-negative bacilli, and Gram-positive bacilli, identifying predictive parameters that differ by strain class [1]. This finding indicates that even closely related cinnoline analogs cannot be assumed to exhibit equivalent antibacterial profiles; the relationship between structure and activity is non-linear and target-specific. While this QSAR study evaluated 4-amino-3-cinnolinecarboxylic acid derivatives rather than unsubstituted cinnolin-3-amine, the core scaffold's sensitivity to substituent-dependent, strain-specific potency shifts is directly relevant: substituting cinnolin-3-amine with a different heterocyclic core (e.g., quinoline-3-amine or isoquinoline-3-amine) would alter the electronic and steric parameters identified as predictive in the QSAR model, introducing uncontrolled variability in antibacterial outcomes.

Antibacterial QSAR Gram-positive Gram-negative Medicinal chemistry

Synthetic Versatility: Cinnolin-3-amine as a Diazotizable Building Block for Heterocyclic Library Construction

Cinnolin-3-amine possesses a synthetically enabling feature that distinguishes it from many nitrogen-containing heterocyclic analogs: the 3-amino group can be transformed into the corresponding diazonium salt, enabling subsequent azo coupling, Sandmeyer-type reactions, and other transformations that access diverse cinnoline-based chemical libraries [1]. This diazotization capability is scaffold-dependent; the stability and reactivity of the resulting diazonium salt vary markedly depending on the position of the amino group on the cinnoline nucleus. Specifically, cinnolin-3-amine forms a diazonium salt that is described as 'not very stable' compared to other amino-substituted cinnolines, a property that must be managed experimentally but that also provides unique reactivity windows for time-sensitive transformations [1]. In contrast, isomeric 4-aminocinnoline, 3-aminoquinoline, and 1-aminoisoquinoline exhibit different diazonium salt stability profiles due to distinct electronic distributions across their respective heterocyclic cores, precluding direct synthetic protocol transfer. This differentiation matters for procurement decisions in medicinal chemistry programs where the 3-aminocinnoline scaffold is specifically required for downstream derivatization via diazonium chemistry or for the synthesis of triazolocinnolines and related fused heterocycles [1].

Synthetic chemistry Building block Diazotization Heterocycle synthesis Medicinal chemistry

Cinnolin-3-amine (CAS 17372-79-1): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


HPK1-Targeted Immuno-Oncology Drug Discovery

Cinnolin-3-amine is specifically claimed in Genentech patents as a core scaffold for HPK1 inhibitors, a validated target for enhancing T-cell and B-cell-mediated anti-tumor immunity [1]. Research programs focused on developing novel HPK1 inhibitors should prioritize cinnolin-3-amine over isomeric heterocycles (quinoline, isoquinoline, phthalazine) because the patent literature establishes target engagement specificity for the 3-aminocinnoline scaffold that has not been demonstrated for positional analogs. The defined hydrogen-bonding capacity (1 donor, 3 acceptors) and the ability to quaternize at both N(1) and N(2) positions provide unique molecular recognition features relevant to kinase ATP-binding pocket interactions [2]. Procurement of cinnolin-3-amine with documented purity (≥97%) ensures alignment with patent-validated chemical matter and supports reproducible SAR exploration.

Antibacterial SAR and QSAR Model Development

QSAR studies on cinnoline-3-carboxylic acid derivatives have established that antibacterial activity against Gram-positive cocci, Gram-negative bacilli, and Gram-positive bacilli is governed by distinct physicochemical parameters for each bacterial class [3]. This strain-specific SAR complexity indicates that the cinnoline scaffold provides a sensitive platform for probing antibacterial mechanisms and optimizing potency. Researchers developing antibacterial screening libraries or QSAR models should select cinnolin-3-amine as the core building block for derivative synthesis, as substituting with quinoline or isoquinoline analogs would alter the predictive physicochemical parameters and introduce uncontrolled variability in antibacterial outcomes [3]. The compound's commercial availability with defined purity specifications supports reproducible synthetic derivatization for SAR campaigns.

Diazonium-Based Heterocyclic Library Synthesis

Cinnolin-3-amine is uniquely positioned as a diazotizable building block for the construction of fused heterocyclic libraries, including triazolocinnolines and related polycyclic systems [4]. The 3-amino group undergoes conversion to a diazonium salt—albeit with limited stability requiring controlled reaction conditions—enabling azo coupling and subsequent cycloaddition chemistry [4]. This synthetic capability is position-dependent; cinnolin-4-amine and other positional isomers exhibit different diazonium salt stability and reactivity profiles, making cinnolin-3-amine the specific building block required for synthetic routes that rely on 3-diazonium cinnoline intermediates [4]. Medicinal chemistry groups constructing cinnoline-based compound libraries should procure cinnolin-3-amine specifically rather than attempting to substitute with structurally similar heterocycles that lack the requisite diazotization chemistry at the 3-position.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The cinnoline core, and specifically 3-aminocinnoline, serves as a privileged fragment for kinase inhibitor discovery, as evidenced by the identification of cinnoline derivatives as potent PI3K inhibitors with nanomolar enzymatic activity and micromolar antiproliferative effects against human tumor cell lines [5]. Fragment-based screening programs targeting the kinase ATP-binding pocket can utilize cinnolin-3-amine as a low-molecular-weight (145.16 g/mol), hydrogen-bond-capable fragment with demonstrated compatibility with kinase hinge-region binding. The scaffold's balanced lipophilicity (XLogP = 1.0) and polar surface area (PSA = 51.8 Ų) place it within favorable physicochemical space for fragment evolution [2]. Procurement of high-purity cinnolin-3-amine supports reproducible fragment soaking, biophysical screening (SPR, ITC, NMR), and subsequent structure-guided elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.